molecular formula C14H26FN3 B15052365 [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl](heptyl)amine

[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl](heptyl)amine

Cat. No.: B15052365
M. Wt: 255.37 g/mol
InChI Key: SAOGBZZMHFZSME-UHFFFAOYSA-N
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Description

(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine is an organic compound that features a pyrazole ring substituted with an ethyl, fluoro, and methyl group, along with a heptyl amine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl, fluoro, and methyl substituents. The final step involves the attachment of the heptyl amine side chain through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine
  • (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine
  • (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine

Highlighting Uniqueness

(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine is unique due to its specific combination of substituents and side chain length, which can influence its chemical reactivity and biological activity. Comparing its properties with similar compounds helps in understanding its distinct characteristics and potential advantages in various applications.

Properties

Molecular Formula

C14H26FN3

Molecular Weight

255.37 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]heptan-1-amine

InChI

InChI=1S/C14H26FN3/c1-4-6-7-8-9-10-16-11-13-12(3)17-18(5-2)14(13)15/h16H,4-11H2,1-3H3

InChI Key

SAOGBZZMHFZSME-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC1=C(N(N=C1C)CC)F

Origin of Product

United States

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